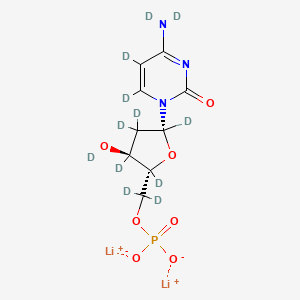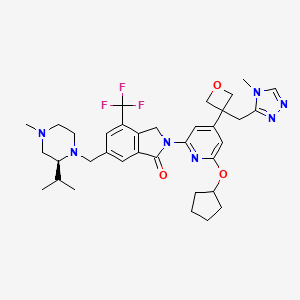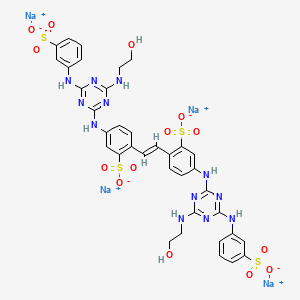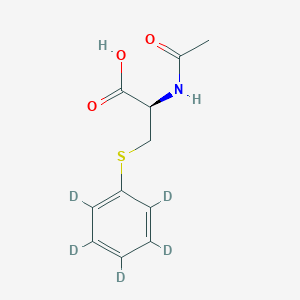
Her2-IN-19
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Her2-IN-19 is a compound that targets the human epidermal growth factor receptor 2 (HER2), a transmembrane receptor tyrosine kinase involved in cell growth and differentiation. HER2 is frequently overexpressed or amplified in various cancers, making it a critical target for cancer therapy . This compound is designed to inhibit the activity of HER2, thereby impeding cancer cell proliferation and survival.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Her2-IN-19 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s affinity for HER2. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance the scalability and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Her2-IN-19 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen or addition of hydrogen to form reduced products.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance the compound’s biological activity .
Applications De Recherche Scientifique
Her2-IN-19 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the reactivity and stability of HER2 inhibitors.
Biology: Employed in cellular assays to investigate the role of HER2 in cell signaling and proliferation.
Industry: Applied in the development of diagnostic tools and targeted therapies for cancer treatment.
Mécanisme D'action
Her2-IN-19 exerts its effects by binding to the HER2 receptor, thereby inhibiting its tyrosine kinase activity. This inhibition prevents the activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell growth and survival. By blocking these pathways, this compound effectively reduces cancer cell proliferation and induces apoptosis .
Comparaison Avec Des Composés Similaires
Her2-IN-19 can be compared with other HER2 inhibitors, such as trastuzumab, pertuzumab, and lapatinib. While these compounds also target HER2, this compound may offer unique advantages in terms of potency, selectivity, and resistance profiles. Similar compounds include:
Trastuzumab: A monoclonal antibody that binds to the extracellular domain of HER2.
Pertuzumab: Another monoclonal antibody that prevents HER2 dimerization.
Lapatinib: A small molecule tyrosine kinase inhibitor that targets both HER2 and EGFR .
This compound’s uniqueness lies in its specific binding affinity and ability to overcome resistance mechanisms that may limit the efficacy of other HER2-targeted therapies .
Propriétés
Formule moléculaire |
C30H29ClN6O2 |
|---|---|
Poids moléculaire |
541.0 g/mol |
Nom IUPAC |
(E)-N-[6-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2,4,6-triazatricyclo[7.3.1.05,13]trideca-1(13),2,4,9,11-pentaen-10-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide |
InChI |
InChI=1S/C30H29ClN6O2/c1-36-15-4-6-21(36)8-12-28(38)35-25-9-10-26-29-23(25)13-16-37(30(29)34-19-33-26)22-7-11-27(24(31)17-22)39-18-20-5-2-3-14-32-20/h2-3,5,7-12,14,17,19,21H,4,6,13,15-16,18H2,1H3,(H,35,38)/b12-8+/t21-/m1/s1 |
Clé InChI |
ARFRDHRNFVIREW-NBILRRPASA-N |
SMILES isomérique |
CN1CCC[C@@H]1/C=C/C(=O)NC2=C3CCN(C4=NC=NC(=C34)C=C2)C5=CC(=C(C=C5)OCC6=CC=CC=N6)Cl |
SMILES canonique |
CN1CCCC1C=CC(=O)NC2=C3CCN(C4=NC=NC(=C34)C=C2)C5=CC(=C(C=C5)OCC6=CC=CC=N6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide](/img/structure/B12372331.png)






![(2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B12372378.png)



![(2S,4R)-1-[(2S)-2-[12-[4-[4-[[2-(4,4-difluoropiperidin-1-yl)-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-yl]amino]piperidin-1-yl]butanoylamino]dodecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372392.png)

